molecular formula C6H5FN2O B13561227 2-Amino-4-fluoronicotinaldehyde

2-Amino-4-fluoronicotinaldehyde

Cat. No.: B13561227
M. Wt: 140.11 g/mol
InChI Key: BFSRQBNYKYIEJG-UHFFFAOYSA-N
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Description

2-Amino-4-fluoronicotinaldehyde is an organic compound with the molecular formula C6H5FN2O It is a derivative of nicotinaldehyde, where the hydrogen atom at the 4-position is replaced by a fluorine atom and an amino group is attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoronicotinaldehyde typically involves the fluorination of nicotinaldehyde followed by the introduction of an amino group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 4-position of nicotinaldehyde. The resulting 4-fluoronicotinaldehyde is then subjected to amination reactions using reagents like ammonia or primary amines under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoronicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia (NH3), primary amines (R-NH2)

Major Products Formed

Scientific Research Applications

2-Amino-4-fluoronicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoronicotinaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy. The exact pathways and molecular targets involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoronicotinaldehyde
  • 2-Amino-4-chloronicotinaldehyde
  • 2-Amino-4-bromonicotinaldehyde

Uniqueness

2-Amino-4-fluoronicotinaldehyde is unique due to the presence of both an amino group and a fluorine atom on the nicotinaldehyde scaffold. This combination imparts distinct chemical and biological properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

2-amino-4-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C6H5FN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9)

InChI Key

BFSRQBNYKYIEJG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)C=O)N

Origin of Product

United States

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